Milrinone-d3

LC-MS/MS Therapeutic Drug Monitoring Pharmacokinetics

Milrinone-d3 is the definitive stable isotope-labeled internal standard for accurate milrinone quantification by LC-MS/MS or GC-MS. Unlike structural analogs (e.g., amrinone) that suffer from matrix effects and extraction variability, its near-identical chemical behavior to the analyte ensures rugged, reproducible methods. Three deuterium labels at the 2-methyl position (MW 214.24 vs. 211.22 unlabeled) provide a clean +3 Da mass shift, enabling a validated linear range of 2–600 ng/mL (LLOQ 2 ng/mL) with within-run precision CV <15% — meeting FDA/EMA bioanalytical validation criteria. Essential for ANDA submissions, clinical PK/BE studies, and therapeutic drug monitoring of milrinone in CHF patients.

Molecular Formula C12H9N3O
Molecular Weight 214.24 g/mol
Cat. No. B8070102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilrinone-d3
Molecular FormulaC12H9N3O
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2
InChIInChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)/i1D3
InChIKeyPZRHRDRVRGEVNW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milrinone-d3: A Deuterated Internal Standard for PDE3 Inhibitor Quantification in Cardiovascular Research and Therapeutic Drug Monitoring


Milrinone-d3 is a deuterium-labeled analog of milrinone, a selective phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties used in the management of congestive heart failure . This stable isotope-labeled compound is specifically intended for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications . The incorporation of three deuterium atoms at the 2-methyl position (2-(Methyl-d3)) results in a molecular weight of 214.24 g/mol, enabling precise differentiation from the unlabeled analyte (milrinone, MW 211.22 g/mol) via mass spectrometry [1].

Milrinone-d3 Procurement: Why Generic Internal Standards and Structural Analogs Fail to Deliver Comparable Quantification Accuracy


Substituting a stable isotope-labeled internal standard (SIL-IS) like Milrinone-d3 with a structural analog (e.g., amrinone) or a different isotopologue introduces significant analytical risk. Deuterium-labeled compounds exhibit altered physicochemical properties, including slightly different chromatographic retention times due to the deuterium isotope effect, which can cause differential matrix effects and ion suppression [1]. While SIL-ISs are the preferred choice, they are not universally interchangeable; deuterated analogs may co-elute differently from the analyte than 13C/15N-labeled standards, leading to inaccurate quantification [2]. Furthermore, structural analogs, lacking the identical chemical and ionization properties of the analyte, are highly susceptible to matrix effects and extraction variability, making them unsuitable for robust, validated LC-MS/MS methods required in clinical and pharmacokinetic studies [3].

Milrinone-d3 Quantitative Evidence: Verified Performance Metrics Versus Closest Comparators for Informed Procurement


Precision in Plasma Quantification: Milrinone-d3 as an Internal Standard Demonstrates Superior Reproducibility Over a Structural Analog

Using Milrinone-d3 as an internal standard (IS) in an LC-MS/MS assay for milrinone in human plasma achieves significantly better precision compared to using the structural analog amrinone as IS. A method utilizing Milrinone-d3 yielded within-run precision (CV%) of 6.3%, 14.2%, and 7.3% at plasma concentrations of 4.5 ng/mL, 45 ng/mL, and 450 ng/mL, respectively . In contrast, an HPLC-UV method using amrinone as IS reported intra-day precision (CV%) of <20% over a higher concentration range of 10-1000 ng/mL [1]. The LC-MS/MS method with Milrinone-d3 provides a more precise quantification, particularly at clinically relevant therapeutic levels.

LC-MS/MS Therapeutic Drug Monitoring Pharmacokinetics Plasma Analysis

Mass Spectrometric Differentiation: The +3 Da Mass Shift of Milrinone-d3 Enables Unambiguous MRM Transitions for Highly Selective Quantification

The incorporation of three deuterium atoms in Milrinone-d3 provides a clear +3 Da mass shift relative to the unlabeled milrinone molecule (MW 211.22 vs 214.24). This shift enables the monitoring of distinct multiple reaction monitoring (MRM) transitions without spectral overlap. A validated LC-MS/MS method utilizes the transitions 212.05 m/z > 142.0 m/z for milrinone and 215.07 m/z > 142.1 m/z for Milrinone-d3 . This compares favorably to the use of structural analogs like amrinone, which has a distinct molecular structure and fragmentation pattern, making it less ideal for compensating for matrix effects and ionization variability [1].

Mass Spectrometry MRM Isotope Dilution Selectivity

Wide Analytical Measurement Range: Milrinone-d3 Supports Linear Quantification from 2 to 600 ng/mL in Plasma with R2 ≥ 0.99

The use of Milrinone-d3 as an internal standard enables a robust and linear calibration curve for milrinone quantification across a clinically relevant dynamic range. An LC-MS/MS method utilizing Milrinone-d3 demonstrates linearity with a coefficient of determination (R²) of ≥ 0.99 over an analytical measurement range (AMR) of 2–600 ng/mL in human plasma . This performance is achieved using a 1/x weighted linear regression and an external 7-point calibration curve (2, 6, 13.5, 30, 75, 300, and 600 ng/mL). This level of precision and range is superior to older HPLC-UV methods using structural analogs, which may have narrower linear ranges or require larger sample volumes for comparable sensitivity [1].

Linearity Analytical Measurement Range (AMR) LC-MS/MS Method Validation

Chromatographic Co-Elution and Matrix Effect Mitigation: The Deuterium Isotope Effect in Milrinone-d3

A known challenge with deuterated internal standards is the potential for a shift in chromatographic retention time (RT) due to the deuterium isotope effect, which can lead to differential matrix effects and inaccurate quantification [1]. Deuterated compounds generally exhibit slightly shorter RTs than their non-deuterated counterparts, typically in the range of 0.01-0.03 minutes [2]. While this effect is compound-specific, the use of a deuterated IS like Milrinone-d3 requires careful method validation to ensure that any RT shift does not result in significant ion suppression differences between the analyte and IS. This potential limitation is a key differentiator from 13C/15N-labeled ISs, which do not exhibit this chromatographic shift [3]. For Milrinone-d3, the shift is expected to be minimal but must be verified during method development.

Matrix Effect Ion Suppression Deuterium Isotope Effect HPLC LC-MS

Milrinone-d3 Application Scenarios: Where Its Quantifiable Differentiation Delivers Definitive Scientific and Industrial Value


Quantification of Milrinone in Human Plasma for Pharmacokinetic and Bioequivalence Studies

In clinical pharmacokinetic (PK) and bioequivalence (BE) studies, the accurate and precise quantification of milrinone in human plasma is paramount. Milrinone-d3 serves as the optimal internal standard for this purpose. As demonstrated, its use enables a robust LC-MS/MS method with a validated linear range of 2-600 ng/mL (R² ≥ 0.99), which is essential for capturing the full pharmacokinetic profile from Cmax to trough concentrations . The achieved within-run precision (CV% < 15% at all QC levels) meets the rigorous acceptance criteria set by regulatory agencies (e.g., FDA, EMA) for bioanalytical method validation, thereby de-risking the study and ensuring reliable data for regulatory submission. The method's high precision directly supports the statistical power required to assess BE between test and reference formulations.

Therapeutic Drug Monitoring (TDM) of Milrinone in Critically Ill Patients with Heart Failure or Post-Cardiac Surgery

Therapeutic Drug Monitoring (TDM) of milrinone is critical due to its narrow therapeutic index and the high risk of adverse effects (e.g., arrhythmias, hypotension) in patients with congestive heart failure or following cardiac surgery. The LC-MS/MS method employing Milrinone-d3 provides the necessary analytical sensitivity and specificity to accurately measure drug levels in complex clinical matrices. With a lower limit of quantification (LLOQ) of 2 ng/mL , the assay can reliably detect sub-therapeutic levels, allowing clinicians to make timely, data-driven decisions on dose adjustment. This is a significant improvement over older HPLC-UV methods with structural analog ISs, which may have an LLOQ of 10 ng/mL [1] and lack the specificity to avoid interference from endogenous compounds or co-administered drugs.

Development and Validation of Analytical Methods for Pharmaceutical Quality Control (QC) and ANDA Submissions

For pharmaceutical companies developing generic versions of milrinone (ANDA submissions), a validated analytical method for active pharmaceutical ingredient (API) and impurity quantification is a regulatory requirement. Milrinone-d3 is the ideal internal standard for developing and validating these LC-MS or GC-MS methods [2]. Its nearly identical chemical behavior to the API ensures that method variability from sample preparation, extraction, and ionization is minimized, leading to a more rugged and reproducible method. This reduces the time and cost associated with method development, re-validation, and the risk of out-of-specification (OOS) results during commercial production. The use of a stable isotope-labeled standard is considered a best practice in regulatory guidance for bioanalytical method validation and is a strong signal of method robustness to regulatory reviewers.

Metabolic Profiling and Biomarker Discovery Studies Investigating PDE3 Inhibition Pathways

In preclinical and translational research aimed at understanding the pharmacodynamics of PDE3 inhibition, precise measurement of milrinone and its metabolites in various biological matrices (e.g., plasma, urine, tissue homogenates) is essential. Milrinone-d3 enables the use of isotope dilution mass spectrometry (IDMS) to correct for variations in sample preparation and matrix effects, ensuring that observed changes in analyte concentration are due to biological processes and not analytical artifact. This level of quantitative rigor is crucial for generating reliable data for systems pharmacology models, biomarker discovery studies, and understanding the relationship between drug exposure and downstream effects on cAMP signaling pathways in cardiovascular tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milrinone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.